4-Methylbenzhydrol

Description

Structure

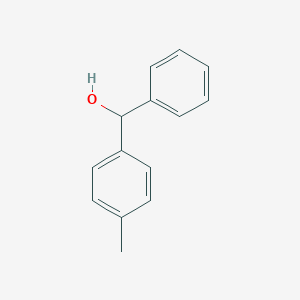

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHASOVONMUHDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871846 | |

| Record name | Benzenemethanol, 4-methyl-.alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-63-1 | |

| Record name | 4-Methylbenzhydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-methyl-alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzhydrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-methyl-.alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-methyl-.alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-p-tolylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbenzhydrol (CAS 1517-63-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and analysis of 4-Methylbenzhydrol (CAS: 1517-63-1). Also known as (4-methylphenyl)(phenyl)methanol, this secondary alcohol is a valuable building block in medicinal chemistry. It serves as a key intermediate in the synthesis of various biologically active compounds, including tropane (B1204802) analogues that target the dopamine (B1211576) transporter and diphenylpiperazine derivatives with N-type calcium channel inhibitory activity. This document is intended to be a thorough resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental protocols and data presented in a clear and accessible format.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol (B145695) and ether.[2] Its stability is characterized as stable under normal laboratory temperatures and pressures.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1517-63-1 | [4] |

| Molecular Formula | C₁₄H₁₄O | [4] |

| Molecular Weight | 198.26 g/mol | [4] |

| Appearance | White to light yellow to light orange powder to crystal | [2] |

| Melting Point | 50-54 °C | [5] |

| Boiling Point | 295.58 °C (rough estimate) | [5] |

| Density | 1.0074 g/cm³ (rough estimate) | [5] |

| Solubility | Slightly soluble in water; soluble in ethanol and ether. | [2] |

| pKa | 13.68 ± 0.20 (Predicted) | [5] |

| LogP | 3.07670 | [6] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound will exhibit characteristic peaks corresponding to the aromatic protons of the phenyl and p-tolyl groups, the benzylic proton, the hydroxyl proton, and the methyl protons.

Table 2: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 9H | Ar-H |

| 5.78 | s | 1H | CH-OH |

| 2.35 | s | 3H | CH₃ |

| 2.15 | s | 1H | OH |

Note: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 144.1 | Ar-C (quaternary) |

| 141.0 | Ar-C (quaternary) |

| 137.2 | Ar-C (quaternary) |

| 129.2 | Ar-CH |

| 128.5 | Ar-CH |

| 127.4 | Ar-CH |

| 126.6 | Ar-CH |

| 75.9 | CH-OH |

| 21.2 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group and the aromatic rings.

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch |

| 3100-3000 | C-H stretch (aromatic) |

| 3000-2850 | C-H stretch (aliphatic) |

| 1600, 1490, 1450 | C=C stretch (aromatic) |

| 1200-1000 | C-O stretch |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 5: Key Mass Spectrometry Data for this compound

| m/z | Ion |

| 198 | [M]⁺ |

| 183 | [M-CH₃]⁺ |

| 119 | [C₉H₇O]⁺ |

| 105 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis

This compound can be synthesized through two primary routes: the Grignard reaction of a phenylmagnesium halide with 4-methylbenzaldehyde (B123495) or the reduction of 4-methylbenzophenone (B132839).

This protocol describes the synthesis of this compound from bromobenzene (B47551) and 4-methylbenzaldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Iodine crystal (as initiator)

-

4-Methylbenzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware and cool under a stream of nitrogen.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a small iodine crystal and gently warm. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition, continue stirring for 30-60 minutes.

-

Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Prepare a solution of 4-methylbenzaldehyde in anhydrous diethyl ether in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

Reaction and Quenching: After addition, remove the ice bath and stir at room temperature for 1 hour. Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

Caption: Workflow for the Grignard synthesis of this compound.

This protocol describes the synthesis of this compound by the reduction of 4-methylbenzophenone using sodium borohydride (B1222165).

Materials:

-

4-Methylbenzophenone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-methylbenzophenone in methanol.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add dilute HCl to neutralize the excess NaBH₄ and decompose the borate (B1201080) ester.

-

Workup: Add water and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

Protocol:

-

Solvent Selection: Choose a suitable solvent system, such as a mixture of ethanol and water or hexane (B92381) and ethyl acetate (B1210297). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Caption: General workflow for the purification of this compound by recrystallization.

Analysis

The purity of this compound can be assessed by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The polarity can be adjusted to achieve an optimal Rƒ value (typically 0.3-0.4).

-

Visualization: UV light (254 nm) or staining with a potassium permanganate (B83412) solution.

Due to the presence of a hydroxyl group, derivatization (e.g., silylation) may be necessary to improve peak shape and thermal stability for GC analysis.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

-

Injector and Detector Temperature: Typically 250 °C.

-

Oven Program: A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure good separation.

-

Carrier Gas: Helium or Nitrogen.

Applications in Drug Development

This compound serves as a versatile scaffold in the synthesis of novel therapeutic agents. Its structural features allow for modifications that can modulate the pharmacological activity of the resulting compounds.

Dopamine Transporter (DAT) Inhibitors

This compound is a precursor in the synthesis of tropane analogs.[5] These analogs are investigated for their ability to inhibit the dopamine transporter, a key protein in regulating dopamine levels in the brain.[7] Dysregulation of dopamine is implicated in several neurological and psychiatric disorders, making DAT a significant therapeutic target.

N-type Calcium Channel Inhibitors

The benzhydrol moiety is a core component in a class of diphenylpiperazine derivatives that have been studied as N-type calcium channel blockers.[8] These channels are involved in neurotransmitter release and pain signaling. Inhibitors of N-type calcium channels have shown potential as analgesics for treating neuropathic pain.[9]

Caption: Logical relationship of this compound as a core structure in drug development.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 1517-63-1) is a commercially available and synthetically accessible secondary alcohol with significant applications as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, detailed spectroscopic data for its characterization, and adaptable experimental protocols for its synthesis, purification, and analysis. Its role as a key intermediate in the development of potential therapeutics targeting the dopamine transporter and N-type calcium channels highlights its importance for researchers and professionals in the field of drug discovery and development.

References

- 1. scribd.com [scribd.com]

- 2. CAS 1517-63-1: this compound | CymitQuimica [cymitquimica.com]

- 3. zenodo.org [zenodo.org]

- 4. This compound | C14H14O | CID 95377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1517-63-1 [chemicalbook.com]

- 6. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physicochemical Properties of 4-Methylbenzhydrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzhydrol, also known as (4-methylphenyl)(phenyl)methanol, is an aromatic alcohol with the chemical formula C₁₄H₁₄O. It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. For instance, it is utilized in the synthesis of tropane (B1204802) analogs for inhibiting dopamine (B1211576) transporter binding and in structure-activity relationship (SAR) studies of N-type calcium channel inhibitors. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, formulation development, and toxicological assessment. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details of standard experimental protocols for their determination, and a workflow for a key experimental procedure.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These values, compiled from various sources, provide a quantitative basis for its behavior in different chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄O | [1][2][3] |

| Molecular Weight | 198.26 g/mol | [1][3][4] |

| Appearance | White to light yellow powder or crystal | [1][2] |

| Melting Point | 50-55 °C | [3][4] |

| Boiling Point | 295.58 °C to 334.9 °C (at 760 mmHg) | [3][4] |

| Water Solubility | Sparingly to slightly soluble in water.[1][2] More soluble in organic solvents such as ethanol (B145695) and ether.[2] | |

| pKa (Predicted) | 13.68 ± 0.20 | [1][4] |

| logP (Octanol-Water Partition Coefficient, XLogP3-AA) | 3.1 | [5] |

| Density | 1.081 g/cm³ | [3] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Refractive Index | ~1.59 | [3] |

| CAS Number | 1517-63-1 | [1][2][3] |

Experimental Protocols

The determination of physicochemical properties is guided by standardized experimental protocols to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments, primarily based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[1] It is a critical indicator of purity.

Principle: This guideline describes several methods, including the capillary method, hot-stage apparatus, and differential scanning calorimetry (DSC). The capillary method is most common. A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the material is recorded as the melting range.

Apparatus:

-

Oil bath or metal block heating apparatus with a temperature control and a calibrated thermometer or thermocouple.

-

Glass capillary tubes, sealed at one end.

Procedure (Capillary Method):

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

-

Heating: The capillary tube is placed in the heating apparatus alongside a thermometer. The apparatus is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (T₁) and the temperature at which it becomes completely liquid (T₂) are recorded.

-

Reporting: The melting range is reported as T₁-T₂. For a pure substance, this range is typically narrow.

Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature and is a crucial parameter for assessing environmental fate and bioavailability.[3][6]

Principle: Two primary methods are described: the flask method and the column elution method.[3][7] For a substance like this compound with solubility expected to be above 10⁻² g/L, the flask method is appropriate.[3] This method involves dissolving the substance in water at a specific temperature until equilibrium is reached, followed by the determination of the concentration of the dissolved substance.

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Centrifuge or filtration apparatus.

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer).

Procedure (Flask Method):

-

Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The solution is allowed to stand to let undissolved particles settle. The aqueous phase is then separated from the solid phase, typically by centrifugation or filtration, ensuring the temperature is maintained.

-

Analysis: The concentration of this compound in the clear aqueous solution is determined using a suitable and validated analytical method.

-

Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

Partition Coefficient (n-octanol/water) - logP (OECD Guideline 107)

The n-octanol/water partition coefficient (Pₒᵥ) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.[4][8] It is a key indicator of a molecule's lipophilicity and is widely used to predict ADME properties and environmental fate.[9]

Principle: The "shake flask" method involves dissolving the test substance in a mixture of n-octanol and water (pre-saturated with each other) and shaking until equilibrium is achieved.[4][9] The concentrations of the substance in both phases are then measured to calculate the partition coefficient. This method is suitable for substances with logP values between -2 and 4.[4]

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for concentration measurement (e.g., HPLC, GC).

Procedure (Shake Flask Method):

-

Preparation of Solvents: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.

-

Test Solution: A stock solution of this compound is prepared in either n-octanol or water.

-

Partitioning: The stock solution is added to a separatory funnel containing a known volume ratio of the two pre-saturated solvents. The total concentration should not exceed 0.01 mol/L in either phase.[9]

-

Equilibration: The funnel is shaken at a constant temperature until equilibrium is established (e.g., for 5-15 minutes).

-

Phase Separation: The mixture is centrifuged to ensure a complete separation of the two phases.[4]

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method.

-

Calculation: The partition coefficient (Pₒᵥ) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the octanol-water partition coefficient (logP) using the OECD 107 shake flask method. This process is fundamental in preclinical drug development to estimate a compound's lipophilicity.

References

An In-depth Technical Guide to the Synthesis of 4-Methylbenzhydrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Methylbenzhydrol, a valuable intermediate in the synthesis of tropane (B1204802) analogs and in structure-activity relationship (SAR) studies of various therapeutic agents.[1][2] The document details two core synthetic methodologies: the Grignard reaction and the reduction of 4-methylbenzophenone (B132839). Each section includes a description of the reaction mechanism, a detailed experimental protocol, and a summary of relevant quantitative data.

Synthesis Pathways and Mechanisms

This compound, also known as (4-methylphenyl)(phenyl)methanol, can be efficiently synthesized through two principal routes:

-

Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a phenyl Grignard reagent to 4-methylbenzaldehyde (B123495) (p-tolualdehyde).

-

Reduction of 4-Methylbenzophenone: This method involves the reduction of the ketone functional group of 4-methylbenzophenone to a secondary alcohol.

Pathway 1: Grignard Reaction Synthesis

The Grignard synthesis of this compound is a robust and widely applicable method for creating the diarylmethanol structure. The reaction proceeds via the nucleophilic attack of a phenylmagnesium halide on the carbonyl carbon of 4-methylbenzaldehyde.

Reaction Mechanism

The reaction mechanism involves two key steps:

-

Formation of the Grignard Reagent: Phenyl bromide reacts with magnesium metal in an anhydrous ether solvent to form phenylmagnesium bromide.

-

Nucleophilic Addition: The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde, forming a magnesium alkoxide intermediate.

-

Protonation: Subsequent workup with a mild acid protonates the alkoxide to yield the final product, this compound.

References

Spectroscopic Data of 4-Methylbenzhydrol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylbenzhydrol (CAS No. 1517-63-1), a compound utilized in the synthesis of various organic molecules.[1][2][3] The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

-

IUPAC Name: (4-methylphenyl)(phenyl)methanol[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.[6] For this compound, both ¹H and ¹³C NMR spectra provide key insights into its molecular framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as CDCl₃, reveals the chemical environment of the hydrogen atoms in the molecule.[6][7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 9H | Aromatic protons (C₆H₅ and C₆H₄) |

| 5.75 | s | 1H | Methine proton (-CH(OH)-) |

| 2.34 | s | 3H | Methyl protons (-CH₃) |

| 2.15 | s | 1H | Hydroxyl proton (-OH) |

Data sourced from publicly available spectral databases. Spectrum recorded on a 400 MHz instrument in CDCl₃.[7]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

| Chemical Shift (δ) ppm | Assignment |

| 143.9 | Quaternary aromatic carbon (C-C₆H₅) |

| 140.9 | Quaternary aromatic carbon (C-C₆H₄CH₃) |

| 137.2 | Quaternary aromatic carbon (C-CH₃) |

| 129.1 | Aromatic CH |

| 128.4 | Aromatic CH |

| 127.4 | Aromatic CH |

| 126.5 | Aromatic CH |

| 75.9 | Methine carbon (-CH(OH)-) |

| 21.2 | Methyl carbon (-CH₃) |

Data sourced from publicly available spectral databases.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Strong, Broad | O-H stretch (alcohol) |

| 3025 | Medium | C-H stretch (aromatic) |

| 2920 | Medium | C-H stretch (aliphatic) |

| 1610, 1500 | Medium | C=C stretch (aromatic ring) |

| 1015 | Strong | C-O stretch (secondary alcohol) |

Data is characteristic for this class of compounds and may be obtained from KBr disc or Nujol mull preparations.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] The mass spectrum of this compound shows the molecular ion peak and various fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 198 | 40 | [M]⁺ (Molecular ion) |

| 183 | 100 | [M - CH₃]⁺ |

| 105 | 80 | [C₆H₅CO]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Data obtained through electron ionization (EI) mass spectrometry.[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[11] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[12]

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[13]

-

Internal Standard: An internal standard such as tetramethylsilane (B1202638) (TMS) may be added for chemical shift calibration.[6][11]

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[12] The appropriate pulse sequence is then run to acquire the spectrum.

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: Dissolve approximately 50 mg of solid this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[14]

-

Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[14]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[14]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The background spectrum of a clean, empty salt plate should be subtracted.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: A small amount of the purified this compound is introduced into the mass spectrometer, typically after being vaporized at high temperature and low pressure.[15]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing an electron to be ejected and forming a positively charged molecular ion (radical cation).[16][17]

-

Mass Analysis: The resulting ions are accelerated by an electric field and then deflected by a magnetic field.[17][18] The degree of deflection is dependent on the mass-to-charge ratio of the ion.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[17]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 1517-63-1 [chemicalbook.com]

- 4. This compound | C14H14O | CID 95377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenemethanol, 4-methyl-α-phenyl- [webbook.nist.gov]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. This compound(1517-63-1) 1H NMR [m.chemicalbook.com]

- 8. This compound(1517-63-1) 13C NMR spectrum [chemicalbook.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Solubility Profile of 4-Methylbenzhydrol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylbenzhydrol, a key intermediate in organic synthesis. Understanding the solubility of this compound in various organic solvents is crucial for its application in the synthesis of pharmaceuticals, such as tropane (B1204802) analogs, and for the development of robust experimental and manufacturing processes. This document outlines standard methodologies for solubility determination and presents a framework for recording and interpreting solubility data.

Data Presentation: Quantitative Solubility of this compound

A thorough literature search did not yield specific quantitative data for the solubility of this compound in a range of common organic solvents. Qualitative assessments indicate that it is slightly soluble in water and more soluble in organic solvents like ethanol (B145695) and ether[1]. It is described as sparingly soluble in water[2]. The following table is provided as a template for researchers to systematically record experimentally determined solubility data. It is recommended that solubility be determined at various temperatures to fully characterize the thermodynamic properties of the dissolution process.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Alcohols | |||||

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | |||||

| Acetone | |||||

| Methyl Ethyl Ketone | |||||

| Esters | |||||

| Ethyl Acetate | |||||

| Halogenated Solvents | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Aromatic Hydrocarbons | |||||

| Toluene | |||||

| Ethers | |||||

| Diethyl Ether | |||||

| Tetrahydrofuran (THF) | |||||

| Amides | |||||

| Dimethylformamide (DMF) | |||||

| Sulfoxides | |||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols

Accurate determination of solubility is fundamental to chemical research and development. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Saturated Shake-Flask Method

This is a conventional and widely accepted method for determining equilibrium solubility[3].

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, acetone)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally[4].

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

Remove the solvent from the filtered solution by evaporation under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Weigh the remaining solid residue of this compound.

-

Calculate the solubility in g/100 mL or other desired units.

Alternatively for Step 10-12 (using analytical instrumentation): 10. Dilute the clear, filtered saturated solution with a known volume of the solvent. 11. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as UV-Vis spectrophotometry or HPLC[5][6]. 12. Calculate the original concentration in the saturated solution, which represents the solubility.

High-Throughput Screening (HTS) Solubility Assay

For rapid screening of solubility in multiple solvents, a 96-well plate-based method can be employed[5].

Objective: To rapidly estimate the aqueous or non-aqueous solubility of this compound.

Materials:

-

This compound stock solution in a highly soluble solvent (e.g., DMSO)

-

A range of organic solvents

-

96-well filter plates with a low-binding membrane

-

96-well collection plates

-

Automated liquid handler (optional)

-

Plate shaker

-

Vacuum filtration manifold

-

Plate reader (UV-Vis)

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM)[5].

-

Dispense the desired organic solvents into the wells of a 96-well filter plate.

-

Add a small aliquot of the this compound stock solution to each well. The final concentration of DMSO should be kept low (e.g., <5%) to minimize its effect on solubility[5].

-

Seal the plate and incubate with shaking for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Place the filter plate on top of a collection plate and apply vacuum to filter the solutions, separating the dissolved compound from any precipitate.

-

Analyze the filtrate in the collection plate using a UV-Vis plate reader at the wavelength of maximum absorbance for this compound.

-

Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared from the stock solution.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining solubility and a conceptual pathway for how solubility influences synthetic reaction outcomes.

Caption: Workflow for determining the equilibrium solubility of a compound.

Caption: Relationship between reactant solubility and reaction success.

References

An In-depth Technical Guide to the Physicochemical Characterization of 4-Methylbenzhydrol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the melting and boiling point data for 4-Methylbenzhydrol, complete with standardized experimental protocols for their determination. It is intended to serve as a technical resource for laboratory personnel engaged in the synthesis, purification, and characterization of this and similar chemical entities.

Introduction to this compound

This compound, also known as (4-methylphenyl)(phenyl)methanol, is an organic compound with the chemical formula C₁₄H₁₄O. It is a secondary alcohol that presents as a white to light yellow crystalline solid at room temperature.[1] Structurally, it consists of a benzhydryl group with a methyl substituent on one of the phenyl rings. This compound serves as a valuable intermediate in organic synthesis. For instance, it is utilized in the synthesis of tropane (B1204802) analogs for dopamine (B1211576) transporter binding inhibition studies and in the structure-activity relationship (SAR) studies of N-type calcium channel inhibitors.[2][3] Given its role as a building block in medicinal chemistry and drug discovery, accurate determination of its physical properties is critical for its characterization, purity assessment, and quality control.

Physical Property Data

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a crystalline solid and a liquid, respectively. The data for this compound are summarized below.

Data Presentation

| Physical Property | Value | Conditions |

| Melting Point | 50-55 °C | Not specified |

| 52 °C | Not specified | |

| 50-54 °C | Literature value | |

| Boiling Point | 334.9 °C | at 760 mmHg |

Experimental Protocols

The following sections detail standardized laboratory methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound. These protocols are representative of common laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of a pure crystalline solid is typically observed as a sharp transition from solid to liquid over a narrow temperature range.[4] Impurities tend to depress and broaden the melting range.[5]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)[5]

-

Capillary tubes (sealed at one end)[5]

-

This compound, finely powdered[4]

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently crush the crystals using a mortar and pestle.[4]

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the block.[5]

-

Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) can be used to get a preliminary estimate.[7]

-

Accurate Determination: For an accurate measurement, begin heating at a slow, controlled rate, approximately 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point.[5][7]

-

Observation: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last crystal melts completely. The melting point is reported as the range T₁ - T₂.[6]

-

Cooling and Repetition: Allow the apparatus to cool sufficiently before performing a repeat measurement to ensure accuracy.

Boiling Point Determination (Microscale/Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] For small quantities of a substance, a microscale method is often employed.

Objective: To determine the boiling point of this compound at atmospheric pressure.

Apparatus and Materials:

-

Small test tube (e.g., 10 x 75 mm) or a fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[8][9]

-

This compound sample

-

Means to attach the test tube to the thermometer (e.g., rubber band or wire)

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of molten this compound into the small test tube.[10]

-

Apparatus Assembly:

-

Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid sample.[9]

-

Attach the test tube to the thermometer so that the sample is level with the thermometer bulb.[8]

-

Suspend the entire assembly in a heating bath (Thiele tube or aluminum block). Ensure the top of the sample is below the level of the heating medium to ensure uniform heating.[8]

-

-

Heating: Begin to heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out from the open end.[8]

-

Observation: As the temperature approaches the boiling point, the rate of bubbling will increase, forming a continuous stream.[8]

-

Recording the Boiling Point: When a rapid and continuous stream of bubbles emerges from the capillary, stop the heating. The liquid will begin to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the substance.[8][11] At this point, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Pressure Correction: Record the ambient atmospheric pressure as boiling points are pressure-dependent. The boiling point of 334.9 °C is standardized to 760 mmHg (1 atm).

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound, highlighting the place of physical property determination.

Caption: Workflow for Synthesis and Characterization of this compound.

References

- 1. CAS 1517-63-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1517-63-1 [chemicalbook.com]

- 3. Cas 1517-63-1,this compound | lookchem [lookchem.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. byjus.com [byjus.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. byjus.com [byjus.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 4-Methylbenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and analytical characterization of 4-Methylbenzhydrol. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and discusses methods for its stereochemical analysis. Spectroscopic data are summarized, and key structural features are visualized to facilitate a deeper understanding of this molecule.

Introduction

This compound, also known as (4-methylphenyl)(phenyl)methanol, is a secondary alcohol that serves as a versatile intermediate in organic synthesis.[1][2][3] Its structural motif is present in various pharmacologically active molecules, making it a compound of interest in medicinal chemistry and drug development.[4][5] The presence of a chiral center at the carbinol carbon introduces the element of stereochemistry, with the potential for enantiomers to exhibit different biological activities. This guide provides an in-depth analysis of its molecular structure and stereochemical properties.

Molecular Structure and Properties

This compound is a white to off-white crystalline solid at room temperature.[2][3][6] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄O | [3][7] |

| Molecular Weight | 198.26 g/mol | [7] |

| IUPAC Name | (4-methylphenyl)(phenyl)methanol | [7] |

| CAS Number | 1517-63-1 | [7] |

| Appearance | White to light yellow crystalline powder | [2][3][6] |

| Melting Point | 52-56 °C |

Stereochemistry

The benzylic carbon atom in this compound, which is bonded to a hydroxyl group, a hydrogen atom, a phenyl group, and a 4-methylphenyl (p-tolyl) group, is a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-4-Methylbenzhydrol and (S)-4-Methylbenzhydrol.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 4-methylbenzaldehyde (B123495) and phenylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for initiation)

-

4-Methylbenzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start, gently warm the flask. Once the reaction initiates (as evidenced by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8][9][10][11]

-

Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 4-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[12]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water.[13][14]

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

To the hot solution, add water dropwise until the solution becomes persistently cloudy.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.[15][16]

-

Dry the crystals under vacuum.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.40 - 7.20 | m | Aromatic protons | ||

| 5.76 | s | CH-OH | ||

| 2.34 | s | CH₃ | ||

| 2.1 (variable) | br s | OH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| 143.9 | C (aromatic, C-CH) | |

| 141.1 | C (aromatic, C-CH₃) | |

| 137.2 | C (aromatic, C-ipso) | |

| 129.2 | CH (aromatic) | |

| 128.5 | CH (aromatic) | |

| 127.5 | CH (aromatic) | |

| 126.5 | CH (aromatic) | |

| 75.9 | CH-OH | |

| 21.2 | CH₃ |

Note: NMR data is typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and temperature.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

| m/z | Relative Intensity | Assignment |

| 198 | Moderate | [M]⁺ (Molecular Ion) |

| 183 | Moderate | [M - CH₃]⁺ |

| 165 | Strong | [M - H₂O - H]⁺ |

| 119 | Strong | [C₉H₁₁]⁺ (p-methylbenzyl cation) |

| 105 | Strong | [C₇H₅O]⁺ (benzoyl cation) |

| 91 | Strong | [C₇H₇]⁺ (tropylium cation) |

| 77 | Moderate | [C₆H₅]⁺ (phenyl cation) |

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization - EI).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1605, 1495, 1450 | Medium-Strong | C=C stretch (aromatic) |

| 1200-1000 | Strong | C-O stretch (secondary alcohol) |

| 820 | Strong | C-H bend (p-disubstituted benzene) |

| 750, 700 | Strong | C-H bend (monosubstituted benzene) |

Note: IR spectra of solid samples are typically recorded as KBr pellets or Nujol mulls.

Stereochemistry and Enantiomeric Separation

The presence of a stereocenter necessitates methods for the separation and analysis of the (R) and (S) enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Chiral HPLC Method Development (General Approach)

While a specific, validated method for this compound is not widely published, a general strategy for developing a chiral HPLC separation method would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating the enantiomers of benzhydrol derivatives.[12][17][18][19]

Suggested Starting Conditions:

-

Column: A column with a chiral stationary phase such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The ratio of the solvents would need to be optimized to achieve baseline separation.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., ~220 nm).

Crystallographic Data

A search of the Cambridge Crystallographic Data Centre (CCDC) and other public databases did not yield any specific crystallographic data for this compound.[1] Therefore, information regarding its crystal system, space group, and unit cell dimensions is not currently available in the public domain. However, crystal structures of related benzhydrol and substituted benzophenone (B1666685) derivatives have been reported, which can provide some insight into the potential solid-state packing and intermolecular interactions of this compound.[20][21][22]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and stereochemistry of this compound. The provided experimental protocols for synthesis and purification, along with the summarized spectroscopic data, offer a practical resource for researchers. While specific crystallographic and a validated chiral HPLC method are not publicly available, the general approaches outlined provide a solid foundation for further investigation and method development. This information is intended to support the ongoing research and development efforts involving this important chemical intermediate.

References

- 1. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 1517-63-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. CAS 1517-63-1: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C14H14O | CID 95377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. amherst.edu [amherst.edu]

- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 13. researchgate.net [researchgate.net]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 16. chemistry-solutions.com [chemistry-solutions.com]

- 17. csfarmacie.cz [csfarmacie.cz]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Versatile Role of 4-Methylbenzhydrol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzhydrol, a diarylmethanol derivative, is a versatile building block and synthetic intermediate with significant applications in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its strategic importance lies in its utility as a precursor to a variety of functionalized molecules, including active pharmaceutical ingredients (APIs) and as a foundational component for protective group strategies. This technical guide provides an in-depth exploration of the core applications of this compound, featuring detailed experimental protocols, quantitative data, and mechanistic representations to support researchers in leveraging this valuable compound in their synthetic endeavors.

Introduction

This compound, also known as (4-methylphenyl)(phenyl)methanol, is a secondary alcohol characterized by the presence of both a phenyl and a p-tolyl group attached to a hydroxyl-bearing carbon.[1][2] This structure imparts a unique combination of reactivity and steric properties that are advantageous in various synthetic transformations. The hydroxyl group can be readily functionalized, and the benzylic nature of the carbon-oxygen bond allows for facile cleavage under specific conditions, making it a candidate for use in protecting group strategies. This guide will detail its primary applications, including its role as a key intermediate in the synthesis of pharmaceutical scaffolds and its utility in fundamental organic reactions.

Core Applications in Organic Synthesis

The utility of this compound in organic synthesis is multifaceted, ranging from its use as a precursor for pharmacologically active compounds to its role in fundamental chemical transformations.

Intermediate in the Synthesis of Pharmaceutical Scaffolds

This compound serves as a crucial starting material or intermediate in the synthesis of several classes of bioactive molecules.

Tropane (B1204802) alkaloids and their synthetic analogs are an important class of compounds, some of which act as dopamine (B1211576) transporter inhibitors.[3] this compound is a key precursor for the synthesis of certain tropane analogs.[3][4] The synthesis typically involves the conversion of this compound to a corresponding halide, which is then used to alkylate a tropane scaffold.

N-benzhydrylpiperazine derivatives are a known class of N-type calcium channel blockers, which are therapeutic targets for chronic pain. This compound is a key building block for the synthesis of these compounds. For instance, N-methyl-N'-(4-methylbenzhydryl)piperazine can be synthesized from 4-methylbenzhydryl chloride, a direct derivative of this compound.[5]

Use as a Protecting Group

The 4-methylbenzhydryl (Mbh) group, derived from this compound, is utilized as a protecting group, particularly in solid-phase peptide synthesis. The 4-methylbenzhydrylamine (B1223480) (MBHA) resin is a well-established solid support for the synthesis of C-terminal peptide amides.[6] The cleavage of the peptide from the resin is typically achieved under strong acidic conditions.

Logical Workflow for Solid-Phase Peptide Synthesis using MBHA Resin

Caption: Workflow for solid-phase peptide synthesis on MBHA resin.

Fundamental Organic Transformations

This compound undergoes a variety of standard organic reactions, making it a versatile substrate for synthetic chemists.

The oxidation of this compound to its corresponding ketone, 4-methylbenzophenone, is a common and important transformation.[1][7] 4-Methylbenzophenone is a valuable intermediate in its own right, used in photochemistry and as a building block for other molecules. This oxidation can be achieved using various oxidizing agents, including chromium(VI) reagents.[1]

Reaction Scheme: Oxidation of this compound

Caption: Oxidation of this compound to 4-Methylbenzophenone.

The hydroxyl group of this compound can be converted into an ether linkage.[8] This reaction is typically performed by deprotonating the alcohol with a base to form an alkoxide, followed by reaction with an alkyl halide. The formation of 4-methylbenzhydryl ethers is influenced by the electronic properties of the benzhydrol system, with electron-donating groups on the aromatic rings facilitating the reaction.[8]

Esterification of this compound can be accomplished by reaction with carboxylic acids, acid chlorides, or acid anhydrides.[2][9][10][11] The reaction with acid chlorides is often rapid and efficient, while the reaction with carboxylic acids typically requires an acid catalyst.

Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound.

Synthesis of 4-Methylbenzhydryl Chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-methylbenzhydryl chloride.

Synthesis of N-methyl-N'-(4-methylbenzhydryl)piperazine

Materials:

-

4-Methylbenzhydryl chloride

-

N-methylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of 4-methylbenzhydryl chloride (1.0 eq) in anhydrous DMF, add N-methylpiperazine (1.5 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield N-methyl-N'-(4-methylbenzhydryl)piperazine.[5]

Oxidation of this compound to 4-Methylbenzophenone

Materials:

-

This compound

-

4-Methyl Pyridinium Dichromate (4-MPDC)

-

Acetic acid

-

Perchloric acid

Procedure (based on kinetic study conditions):

-

Prepare a solution of this compound in a mixture of acetic acid and water.

-

In a separate container, prepare a solution of 4-Methyl Pyridinium Dichromate (4-MPDC) in the same solvent mixture.

-

Initiate the reaction by mixing the two solutions in the presence of a catalytic amount of perchloric acid at a constant temperature (e.g., 303 K).

-

Monitor the progress of the reaction spectrophotometrically.

-

After the reaction is complete, neutralize the solution with aqueous sodium bicarbonate and extract the product with diethyl ether.

-

Wash the ether layer and dry it. Evaporation of the solvent will yield 4-methylbenzophenone, which can be further purified by recrystallization.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1517-63-1 | [2] |

| Molecular Formula | C₁₄H₁₄O | [2] |

| Molecular Weight | 198.26 g/mol | [12] |

| Melting Point | 52-54 °C | |

| Appearance | White to off-white crystalline powder | [2] |

Table 2: Representative Reaction Yields

| Reaction | Product | Reagents | Yield | Reference |

| Etherification of 4,4'-dimethylbenzhydrol (B1296281) with 1-propanol | 4,4'-dimethylbenzhydryl-1-propyl ether | Microwave, proto-ionic liquid | 100% conversion | [8] |

| Etherification of 4,4'-dimethylbenzhydrol with 2-propanol | 4,4'-dimethylbenzhydryl-2-propyl ether | Microwave, proto-ionic liquid | 100% conversion | [8] |

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility as a precursor to important pharmaceutical scaffolds, such as those found in tropane analogs and N-type calcium channel blockers, highlights its significance in drug discovery and development. Furthermore, its application in fundamental organic transformations and as a component of protecting group strategies underscores its broad applicability. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in a variety of synthetic contexts, empowering researchers to explore its full potential in the creation of novel and complex molecules.

References

- 1. irphouse.com [irphouse.com]

- 2. CAS 1517-63-1: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same - Google Patents [patents.google.com]

- 6. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methylbenzophenone | C14H12O | CID 8652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ester synthesis by acylation [organic-chemistry.org]

- 12. This compound | C14H14O | CID 95377 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methylbenzhydrol: A Keystone Precursor in Pharmaceutical Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

4-Methylbenzhydrol, a versatile aromatic alcohol, serves as a critical starting material and key intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its unique structural motif, featuring a diphenylmethanol (B121723) core with a para-methyl substituent, provides a scaffold that is readily functionalized to produce molecules with significant therapeutic activity. This technical guide explores the pivotal role of this compound as a precursor, detailing the synthesis of prominent pharmaceutical agents, providing in-depth experimental protocols, and elucidating the signaling pathways of the resulting drugs. The information presented herein is intended to be a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical and Physical Properties of this compound

This compound, also known as (4-methylphenyl)(phenyl)methanol, is a white to off-white crystalline solid. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol |

| CAS Number | 1517-63-1 |

| Melting Point | 52-54 °C |

| Boiling Point | 323.5 °C at 760 mmHg |

| Appearance | White to off-white crystalline powder |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol, ether, and chloroform. |

Pharmaceutical Applications and Synthesis

This compound and its chlorinated analog, 4-chlorobenzhydrol, are instrumental in the synthesis of several classes of pharmaceutical compounds, most notably antihistamines. The benzhydryl moiety is a common feature in many first-generation H1 receptor antagonists.

Synthesis of Meclizine

Meclizine is a first-generation antihistamine used to treat motion sickness and vertigo. The synthesis of Meclizine involves the key intermediate 1-(4-chlorobenzhydryl)piperazine, which is synthesized from a 4-chlorobenzhydryl precursor.

Synthesis Pathway for Meclizine:

The Biological Versatility of 4-Methylbenzhydrol and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzhydrol, a diphenylmethanol (B121723) derivative, and its related compounds have garnered interest in medicinal chemistry due to their structural similarity to a variety of biologically active molecules. The benzhydryl moiety serves as a key pharmacophore in numerous compounds with diverse therapeutic applications. This technical guide provides a comprehensive overview of the reported biological activities of this compound and its derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate further research and development in this area.

Antimicrobial Activity

The antimicrobial properties of methyl-substituted benzhydrols have been investigated, revealing structure-dependent activity. While some derivatives exhibit inhibitory effects against various microorganisms, this compound itself has been reported to lack antimicrobial activity.

A study investigating mono- and di-methyl substituted benzhydrols and benzophenones found that para-methylbenzhydrol (this compound) and ortho-methylbenzhydrol showed no antimicrobial activity against a panel of thirteen bacteria and two yeasts[1][2]. In contrast, the meta-methylbenzhydrol derivative did exhibit some inhibitory activity[1]. Furthermore, para-dimethylbenzyhydrol demonstrated broad-spectrum antimicrobial activity, suggesting that the position and number of methyl groups significantly influence the antimicrobial potential of the benzhydrol scaffold[1][2].

Table 1: Qualitative Antimicrobial Activity of Methyl-Substituted Benzhydrols

| Compound | Antimicrobial Activity |

| ortho-Methylbenzhydrol | Inactive[1][2] |

| meta-Methylbenzhydrol | Active against two bacterial strains[1] |

| para-Methylbenzhydrol | Inactive[1][2] |

| para-Dimethylbenzyhydrol | Active against eight microbial strains[1] |

Experimental Protocol: Agar (B569324) Well Diffusion Assay

The agar well diffusion method is a standard preliminary assay to screen for antimicrobial activity.

Workflow for Agar Well Diffusion Assay

Caption: General workflow for the agar well diffusion antimicrobial susceptibility test.

Methodology:

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) is prepared and sterilized.

-

Plate Preparation: The molten agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a sterile broth.

-

Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension using a sterile swab.

-

Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar using a cork borer.

-

Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO), a positive control (a known antibiotic), and a negative control (the solvent) are added to separate wells.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Analysis: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

While direct quantitative data on the anticancer activity of this compound is limited in the reviewed literature, studies on related benzhydrol derivatives suggest that this structural class holds potential for the development of novel antiproliferative agents.

One study explored the structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (B1210297) (ACA) and found that these compounds had inhibitory effects on the growth of multiple myeloma cells by inactivating the NF-κB pathway[3]. Another study synthesized benzhydrol analogues based on ACA and evaluated their antiproliferative effects on breast cancer cell lines, with some compounds demonstrating significant activity[4].

The cytotoxic activities of various other derivatives containing different core structures have been reported with their IC50 values against several cancer cell lines. Although not direct derivatives of this compound, these provide a broader context for the potential of related chemical scaffolds in cancer research.

Table 2: Anticancer Activity of Selected Benzhydrol and Other Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Benzhydrol analogue 3b | MDA-MB-231 | 1.19 ± 0.78 (72h) | [5] |

| Benzhydrol analogue 3e | MCF-7 | 5.5 (approx.) | [4] |

| Benzhydrol analogue 3f | MDA-MB-231 | 7.0 (approx.) | [4] |

| Thiobarbiturate-based s-triazine hydrazone | HCT-116 | 1.9 ± 0.4 (µg/mL) | [6] |

| 5-methyl-1,3-benzenediol derivative | MCF-7 | 1.2 (µg/mL) | [7] |

| Benzoylhydrazone derivative (TMHA37) | HepG2 | 2.33 ± 0.14 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay